8-Ethyl-5-oxo-2-[4-(phenylcarbamothioyl)piperazin-1-yl]pyrido[2,3-d]pyrimidine-6-carboxylic acid

Catalog No.
S12011377
CAS No.
497244-96-9
M.F
C21H22N6O3S
M. Wt
438.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Ethyl-5-oxo-2-[4-(phenylcarbamothioyl)piperazin-...

CAS Number

497244-96-9

Product Name

8-Ethyl-5-oxo-2-[4-(phenylcarbamothioyl)piperazin-1-yl]pyrido[2,3-d]pyrimidine-6-carboxylic acid

IUPAC Name

8-ethyl-5-oxo-2-[4-(phenylcarbamothioyl)piperazin-1-yl]pyrido[2,3-d]pyrimidine-6-carboxylic acid

Molecular Formula

C21H22N6O3S

Molecular Weight

438.5 g/mol

InChI

InChI=1S/C21H22N6O3S/c1-2-25-13-16(19(29)30)17(28)15-12-22-20(24-18(15)25)26-8-10-27(11-9-26)21(31)23-14-6-4-3-5-7-14/h3-7,12-13H,2,8-11H2,1H3,(H,23,31)(H,29,30)

InChI Key

ARGUMDNARGOSPU-UHFFFAOYSA-N

solubility

27.2 [ug/mL] (The mean of the results at pH 7.4)

Canonical SMILES

CCN1C=C(C(=O)C2=CN=C(N=C21)N3CCN(CC3)C(=S)NC4=CC=CC=C4)C(=O)O

8-Ethyl-5-oxo-2-[4-(phenylcarbamothioyl)piperazin-1-yl]pyrido[2,3-d]pyrimidine-6-carboxylic acid is a complex organic compound characterized by its unique molecular structure and potential biological activity. Its molecular formula is C21H22N6O3S, and it features a pyrido[2,3-d]pyrimidine core, which is a bicyclic structure known for its diverse pharmacological properties. The compound contains several functional groups, including a carboxylic acid and a piperazine moiety, which contribute to its reactivity and biological interactions.

Typical of pyrimidine derivatives. These may include:

  • Nucleophilic substitutions at the piperazine nitrogen or the carbonyl carbon.
  • Condensation reactions involving the carboxylic acid group, potentially forming amides or esters.
  • Reduction reactions, where the carbonyl group may be reduced to an alcohol.

These reactions can be exploited in synthetic chemistry to modify the compound for enhanced properties or to create derivatives with specific functionalities.

8-Ethyl-5-oxo-2-[4-(phenylcarbamothioyl)piperazin-1-yl]pyrido[2,3-d]pyrimidine-6-carboxylic acid has shown promising biological activities, particularly in antibacterial and antitumor applications. Its structural similarity to other known antimicrobial agents suggests potential effectiveness against bacterial infections. Studies have indicated that compounds with similar structures exhibit significant inhibition of bacterial growth, making this compound a candidate for further pharmacological exploration.

The synthesis of 8-Ethyl-5-oxo-2-[4-(phenylcarbamothioyl)piperazin-1-yl]pyrido[2,3-d]pyrimidine-6-carboxylic acid typically involves multi-step synthetic pathways. Common methods include:

  • Biginelli Reaction: A three-component condensation reaction that can be utilized to form the pyrimidine core.
  • Piperazine Derivatization: Introduction of the piperazine ring through nucleophilic substitution on an appropriate precursor.
  • Thioamide Formation: The incorporation of phenylcarbamothioyl groups via thiourea derivatives.

These methods allow for the construction of the target molecule with high specificity and yield.

This compound has potential applications in various fields:

  • Pharmaceuticals: As a lead compound in drug development targeting bacterial infections or cancer.
  • Biochemical Research: As a tool for studying enzyme interactions and metabolic pathways due to its unique structure.
  • Agricultural Chemistry: Potential use as a pesticide or herbicide based on its biological activity.

Interaction studies are crucial for understanding the mechanism of action of 8-Ethyl-5-oxo-2-[4-(phenylcarbamothioyl)piperazin-1-yl]pyrido[2,3-d]pyrimidine-6-carboxylic acid. Molecular docking studies can reveal how this compound interacts with specific biological targets such as enzymes involved in bacterial cell wall synthesis or cancer cell proliferation pathways. Such studies help elucidate its binding affinity and specificity compared to existing drugs.

Several compounds share structural similarities with 8-Ethyl-5-oxo-2-[4-(phenylcarbamothioyl)piperazin-1-yl]pyrido[2,3-d]pyrimidine-6-carboxylic acid. These include:

Compound NameMolecular FormulaUnique Features
Pipemidic AcidC16H21N5O3Known antibacterial activity; simpler structure without phenylcarbamothioyl group
4-Thiazolidinone DerivativesVariesExhibit anti-inflammatory properties; different heterocyclic framework
Pyrido[2,3-d]pyrimidinesVariesDiverse biological activities; often modified for improved efficacy

The uniqueness of 8-Ethyl-5-oxo-2-[4-(phenylcarbamothioyl)piperazin-1-yl]pyrido[2,3-d]pyrimidine-6-carboxylic acid lies in its combination of a piperazine moiety with a phenylcarbamothioyl group, which may enhance its biological interactions compared to simpler analogs.

Privileged scaffolds are structural motifs that demonstrate exceptional adaptability in binding multiple biological targets while maintaining favorable drug-like properties. Pyrido[2,3-d]pyrimidines fulfill this definition through their capacity to mimic purine nucleotides, enabling interactions with kinase ATP-binding domains and folate metabolism enzymes. The planar aromatic system facilitates π-π stacking interactions, while nitrogen atoms at positions 1, 3, and 8 provide hydrogen-bonding opportunities critical for target engagement.

Recent studies catalog over 20 pyrido[2,3-d]pyrimidine-based clinical candidates targeting:

  • Tyrosine kinases (e.g., PD-173955 against BCR-ABL)
  • Cell cycle regulators (e.g., palbociclib targeting CDK4/6)
  • Metabolic enzymes (e.g., piritexim inhibiting DHFR)

This diversity stems from systematic modifications at positions 2, 6, and 7 of the core scaffold, allowing precise tuning of electronic and steric properties. The introduction of solubilizing groups like carboxylic acids (as seen in the subject compound) further enhances bioavailability while maintaining target affinity.

Structural Significance of Piperazine-Carbamothioyl Modifications

The piperazine-carbamothioyl moiety in the subject compound represents a deliberate design strategy to optimize pharmacokinetic and pharmacodynamic profiles. Piperazine rings enhance solubility through their basic nitrogen atoms while providing conformational flexibility for target accommodation. Carbamothioyl groups (-NHCOSR) introduce hydrogen-bond donors/acceptors and increase lipophilicity compared to carboxamide analogs, potentially improving blood-brain barrier penetration.

Comparative analysis of pyrido[2,3-d]pyrimidine derivatives reveals distinct structure-activity trends:

PositionModification TypeBiological ImpactExample Compound
2PiperazineKinase selectivityPalbociclib
6Carboxylic acidSolubility enhancementSubject compound
7Ethyl groupMetabolic stabilityVistusertib

The 6-carboxylic acid group in the subject compound likely interacts with basic residues in target binding pockets, as observed in DHFR inhibitors where similar groups form salt bridges with aspartate residues. Molecular modeling suggests the ethyl group at position 8 reduces rotational freedom, potentially lowering entropic penalties upon target binding.

XLogP3

2

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

438.14740976 g/mol

Monoisotopic Mass

438.14740976 g/mol

Heavy Atom Count

31

Dates

Last modified: 08-09-2024

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